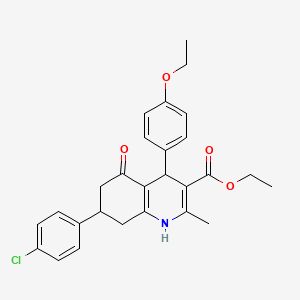

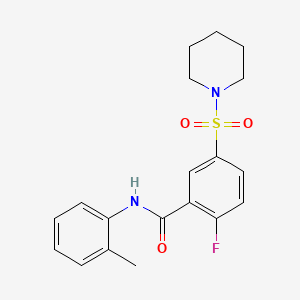

![molecular formula C16H16N2O4S B5002092 ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5002092.png)

ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives typically involves base-catalyzed cyclocondensation reactions. For instance, Nagarajaiah and Begum (2015) synthesized compounds through cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, using IR, 1H NMR, 13C NMR spectra, and elemental analysis for characterization (Nagarajaiah & Begum, 2015). These methods likely apply to the synthesis of the compound , emphasizing the importance of precise conditions and catalysts for achieving desired structures.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is often confirmed via single crystal X-ray diffraction, providing insights into their spatial arrangement and molecular interactions. Ukrainets, Grinevich, and Alekseeva (2017) demonstrated the use of X-ray diffraction for structural determination of similar compounds, highlighting the stabilizing role of intermolecular interactions (Ukrainets, Grinevich, & Alekseeva, 2017).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidine derivatives participate in a variety of chemical reactions, transforming into related heterocyclic systems when reacted with different reagents. Youssef et al. (2013) and Mohamed (2021) describe transformations into fused heterocyclic systems and the synthesis of new compounds via reactions with various reagents, showcasing the chemical versatility of these molecules (Youssef et al., 2013); (Mohamed, 2021).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and material science. While specific data on the compound may not be directly available, related research indicates that these properties are significantly influenced by the molecular structure and substituent groups present.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and biological activity, define the utility of thiazolo[3,2-a]pyrimidine derivatives in various domains. Studies by Youssef et al. (2011) and Mohamed (2014) on related compounds have shown that these molecules exhibit a range of biological activities, which can be attributed to their chemical structure and the presence of functional groups (Youssef et al., 2011); (Mohamed, 2014).

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is involved in the synthesis of various heterocyclic compounds. These compounds demonstrate interesting chemical properties and transformations, which are pivotal in the development of new pharmaceuticals and materials. For example, Youssef et al. (2011) detailed the synthesis of related thiazolopyrimidine derivatives, highlighting their transformation into different heterocyclic systems. These synthesized compounds were tested for their biocidal properties against a range of microorganisms, showing excellent activity in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).

Structural Analysis and Derivative Formation

Further research by Ukrainets, Grinevich, & Alekseeva (2017) developed an effective method for obtaining and analyzing the spatial structure of this compound. This research is significant in understanding the structural basis for the reactivity and potential applications of the compound (Ukrainets, Grinevich, & Alekseeva, 2017).

Applications in Biological Studies

In the context of biological research, compounds derived from this compound have been evaluated for their biological activities. Sherif et al. (1993) explored the synthesis of thiazolopyrimidines and their reactions with various reagents, leading to the formation of compounds with potential biological significance (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Role in Antimicrobial Research

The antimicrobial properties of related compounds have been a focus of research, as demonstrated by Gein et al. (2015), who synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and assessed their antimicrobial activity. This research contributes to the understanding of how structural variations in thiazolopyrimidine derivatives influence their biological activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Impact on Advanced Materials Synthesis

The compound also plays a role in the development of advanced materials. For instance, Ren et al. (2018) described the synthesis of dispiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine-2′,2″-[1,3]thiazolo[3,2-a]pyrimidine] via cycloaddition reactions, showcasing its potential in creating complex molecular architectures (Ren, Hu, Huang, & Li, 2018).

Contribution to Structural Chemistry

In structural chemistry, the compound's derivatives have been used to gain insights into conformational features and supramolecular aggregation of thiazolopyrimidines, as explored by Nagarajaiah & Begum (2014). This research provides valuable information on the intermolecular interactions and packing features of thiazolopyrimidine derivatives (Nagarajaiah & Begum, 2014).

properties

IUPAC Name |

ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-22-15(21)13-9(2)17-16-18(12(20)8-23-16)14(13)10-4-6-11(19)7-5-10/h4-7,14,19H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIUVUNOOYRAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)

![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)

![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)

![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)

![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002084.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)

![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)